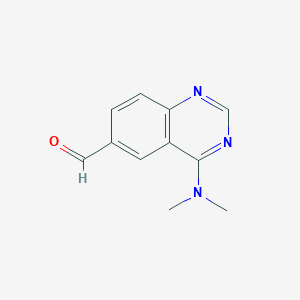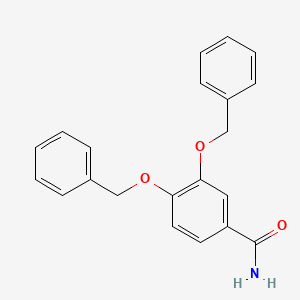![molecular formula C15H21N3O3 B8791815 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine](/img/structure/B8791815.png)
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine
Descripción general
Descripción
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a nitro group and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Piperidine Substitution: The nitro-substituted phenyl ring undergoes a substitution reaction with piperidine, often facilitated by a base such as potassium carbonate.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or piperidine moieties can be replaced with other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, various nucleophiles.
Coupling: Palladium catalysts, boron reagents.
Major Products
Reduction: 4-(4-Amino-3-piperidin-1-ylphenyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives.
Aplicaciones Científicas De Investigación
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the piperidine and morpholine rings can enhance binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenyl)morpholine: Lacks the piperidine moiety, making it less versatile in biological applications.
4-(4-Amino-3-piperidin-1-ylphenyl)morpholine: The reduced form of the nitro compound, which may have different biological activities.
4-(4-Nitro-3-piperidin-1-ylphenyl)pyridine: Similar structure but with a pyridine ring instead of morpholine, affecting its chemical reactivity and biological properties.
Uniqueness
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is unique due to the combination of the nitro group, piperidine, and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C15H21N3O3 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
4-(4-nitro-3-piperidin-1-ylphenyl)morpholine |
InChI |
InChI=1S/C15H21N3O3/c19-18(20)14-5-4-13(16-8-10-21-11-9-16)12-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2 |
Clave InChI |
AWVBHRNVMDELCK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Solubilidad |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














